REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[C:6]([F:10])[C:7]=1[CH:8]=[O:9].Cl[C:15]1[CH:20]=[CH:19][N:18]=[C:17]([NH2:21])[N:16]=1>>[NH2:21][C:17]1[N:18]=[C:19]([C:4]2[CH:3]=[C:2]([F:1])[C:7]([CH:8]=[O:9])=[C:6]([F:10])[CH:5]=2)[CH:20]=[CH:15][N:16]=1
|
Name
|
|
Quantity
|
4.93 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1C=O)F)B(O)O
|
Name
|
|
Quantity
|
3.44 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC=C1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC(=N1)C1=CC(=C(C=O)C(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.69 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |